molecular formula C11H16ClNO B4896966 (2,3-dihydro-1-benzofuran-2-ylmethyl)dimethylamine hydrochloride

(2,3-dihydro-1-benzofuran-2-ylmethyl)dimethylamine hydrochloride

Cat. No. B4896966
M. Wt: 213.70 g/mol
InChI Key: SXBDPWIGYMTSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydro-1-benzofuran-2-ylmethyl)dimethylamine hydrochloride, commonly known as DBH, is a synthetic compound that has gained significant attention in the field of scientific research due to its diverse range of potential applications. DBH is a benzofuran derivative that is structurally similar to other psychoactive compounds such as MDMA and MDA. However, unlike these drugs, DBH has not been widely studied for its psychoactive effects. Instead, it has been primarily investigated for its potential as a research tool in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of DBH is not fully understood. However, it is believed to work by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By doing so, it can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
DBH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood, motivation, and cognitive function. It has also been shown to have potential applications in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DBH in laboratory experiments is its relative ease of synthesis and availability. It is also relatively inexpensive compared to other research tools. However, one of the limitations of using DBH is its potential for abuse and misuse. It is important to handle DBH with caution and to follow proper safety protocols when working with this compound.

Future Directions

There are many potential future directions for research on DBH. One area of interest is its potential as a treatment for various psychiatric and neurological disorders. Additionally, there is a need for further research into the mechanisms of action of DBH and its effects on the central nervous system. Finally, there is a need for further investigation into the potential risks and benefits of using DBH as a research tool.

Synthesis Methods

The synthesis of DBH involves the reaction of 2,3-dihydrobenzofuran with formaldehyde and dimethylamine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of DBH is relatively simple and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

DBH has been primarily investigated for its potential as a research tool in the fields of neuroscience and pharmacology. It has been shown to have a wide range of potential applications, including as a tool for studying the mechanisms of neurotransmitter release and uptake, as well as for investigating the effects of various drugs on the central nervous system.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBDPWIGYMTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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